molecular formula C9H8FIO2 B8245229 Methyl 3-fluoro-5-iodo-2-methylbenzoate

Methyl 3-fluoro-5-iodo-2-methylbenzoate

Cat. No.: B8245229
M. Wt: 294.06 g/mol
InChI Key: ANACFFMVLOCBSX-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-fluoro-5-iodo-2-methylbenzoate typically involves the esterification of 3-fluoro-5-iodo-2-methylbenzoic acid with methanol in the presence of a strong acid catalyst such as sulfuric acid . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar principles but may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to high-purity products .

Mechanism of Action

The mechanism of action of Methyl 3-fluoro-5-iodo-2-methylbenzoate involves its interaction with specific molecular targets, such as enzymes or receptors, depending on its application. The presence of fluorine and iodine atoms can enhance the compound’s binding affinity and specificity towards these targets . The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Properties

IUPAC Name

methyl 3-fluoro-5-iodo-2-methylbenzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8FIO2/c1-5-7(9(12)13-2)3-6(11)4-8(5)10/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANACFFMVLOCBSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1F)I)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8FIO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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